Technical Monograph: N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
Technical Monograph: N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
The following technical guide is structured as a high-level monograph for medicinal chemists and process development scientists. It synthesizes the specific chemical identity of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine with the broader context of benzodioxane "privileged scaffolds" in drug discovery.
CAS: 1019541-67-3 Role: Pharmacophore Building Block / GPCR Ligand Intermediate[1]
Executive Summary & Structural Significance
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine (hereafter NP-BDA ) is a secondary amine intermediate derived from the 1,4-benzodioxane scaffold.[1] In medicinal chemistry, the 1,4-benzodioxane moiety is recognized as a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors, particularly within the G-Protein Coupled Receptor (GPCR) superfamily (e.g.,
NP-BDA serves as a critical nucleophile in the synthesis of complex pharmaceutical candidates.[1] Its N-propyl substitution pattern modulates lipophilicity (LogP) and steric bulk, often enhancing blood-brain barrier (BBB) permeability compared to the parent primary amine.[1]
Chemical Identity Table
| Property | Specification |
| IUPAC Name | N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine |
| Common Name | 6-(Propylamino)-1,4-benzodioxane |
| CAS Number | 1019541-67-3 |
| Molecular Formula | C |
| Molecular Weight | 193.24 g/mol |
| Core Scaffold | 1,4-Benzodioxane (Dihydro-1,4-benzodioxin) |
| Functional Group | Secondary Aryl Amine |
| Predicted pKa | ~5.0 - 5.5 (Aniline nitrogen), ~9.5 (Conjugate acid) |
Synthetic Methodologies
For high-purity applications (drug discovery libraries), Reductive Amination is the superior protocol over direct alkylation.[1] Direct alkylation with propyl halides often leads to over-alkylation (formation of tertiary amines and quaternary ammonium salts), requiring tedious chromatographic separation.
Protocol A: Reductive Amination (Preferred)
Rationale: This method ensures mono-alkylation selectivity.[1]
Reagents:
-
Substrate: 1,4-Benzodioxan-6-amine (CAS 22013-33-8)[1][2][3][4]
-
Carbonyl Source: Propionaldehyde (Propanal)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH
CN[1] -
Solvent: 1,2-Dichloroethane (DCE) or Methanol[1]
Step-by-Step Workflow:
-
Imine Formation: Charge a reaction vessel with 1,4-benzodioxan-6-amine (1.0 eq) and DCE (10 mL/g). Add Propionaldehyde (1.1 eq).[1]
-
Activation: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 30–60 minutes.
-
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise to control exotherm.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or LC-MS.[1][5]
-
Quench: Quench with saturated aqueous NaHCO
. -
Workup: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO
, and concentrate. -
Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Direct Alkylation (Legacy/Scale-up Alternative)
Rationale: Used only when reductive agents are incompatible with other functional groups, though yield of the secondary amine is typically lower.[1]
Reagents:
Critical Control Point: Use a stoichiometric deficit of the alkyl halide (0.8 eq) or a large excess of the amine to favor mono-alkylation, then recycle the unreacted starting material.[1]
Visualization: Synthesis & Logic
The following diagram illustrates the decision logic between synthetic routes and the downstream utility of NP-BDA in generating bioactive libraries.
Figure 1: Synthetic pathways and downstream derivatization logic for NP-BDA.
Applications in Drug Discovery
NP-BDA is not merely an end-product; it is a strategic intermediate.[1] The N-propyl group provides a specific hydrophobic handle that often occupies the "auxiliary binding pocket" in GPCRs.[1]
-Adrenoceptor Antagonists
The benzodioxane ring mimics the catechol moiety of endogenous catecholamines (epinephrine/norepinephrine) but lacks the metabolic instability of the catechol hydroxyls.[1]
-
Mechanism: The benzodioxane oxygen atoms act as hydrogen bond acceptors, interacting with serine residues in the receptor binding pocket (e.g., Ser
in -AR).[1] -
N-Propyl Function: The propyl tail extends into the hydrophobic accessory pocket, improving affinity and selectivity over
subtypes.[1]
Enzyme Inhibition (Alzheimer's & Diabetes)
Recent studies have utilized N-substituted benzodioxan-6-amines to synthesize sulfonamide derivatives.[1]
-
Target: Acetylcholinesterase (AChE) and
-Glucosidase.[1][8] -
Data: Derivatives where the amine nitrogen is substituted with alkyl groups (like propyl or butyl) and sulfonated have shown IC
values in the micromolar range (26–80ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> M) for AChE inhibition [1].
Serotonergic Ligands (5-HT)
The 1,4-benzodioxane motif is structurally analogous to the indole ring of serotonin.[1] N-alkylation creates ligands for 5-HT
Safety & Handling Protocols
As a secondary aryl amine, NP-BDA requires strict handling precautions to prevent exposure and degradation.[1]
| Hazard Class | Protocol |
| Oxidation Sensitivity | Aryl amines oxidize in air to form colored impurities (iminoquinones).[1] Store under Argon/Nitrogen at -20°C. |
| Skin Absorption | Lipophilic amines penetrate skin easily.[1] Double-gloving (Nitrile) is mandatory. |
| Toxicity | Treat as a potential mutagen/irritant.[1] Use a fume hood for all weighing and transfer operations.[1] |
| Spill Cleanup | Absorb with sand/vermiculite.[1] Neutralize surfaces with dilute acetic acid followed by water.[1] |
References
-
Abbasi, M. A., et al. (2019). "Synthesis of some new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as possible therapeutic agents for Alzheimer's disease and Type-2 Diabetes." Pakistan Journal of Pharmaceutical Sciences, 32(1), 61-68.[1][6]
-
Chapleo, C. B., et al. (1983). "Heteroaromatic analogues of the alpha 2-adrenoreceptor partial agonist clonidine."[1] Journal of Medicinal Chemistry, 26(6), 823–831. (Foundational chemistry of benzodioxane amines).
-
Idris, N., et al. (2022).[9][4][10] "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry, 12, 143-160.[1][9][10]
Sources
- 1. chembopharma.wordpress.com [chembopharma.wordpress.com]
- 2. 1,4-ベンゾジオキサン-6-アミン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,4-Benzodioxan-6-amine | CAS 22013-33-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 1,4-Benzodioxan-6-amine CAS#: 22013-33-8 [m.chemicalbook.com]
- 5. 1234180-60-9|4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]
- 6. Synthesis of some new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as possible therapeutic agents for Alzheimer's disease and Type-2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
